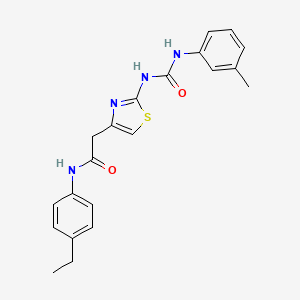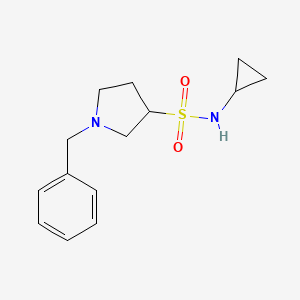![molecular formula C23H22N6O4S B2561421 4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide CAS No. 922468-58-4](/img/structure/B2561421.png)
4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is an interesting synthetic molecule with a complex structure. It is characterized by multiple functional groups, including benzyl, sulfonamide, and the unique imidazo[2,1-f]purin scaffold. Its multifunctional nature makes it a subject of interest in various chemical and biological research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide typically involves multiple steps:
Formation of the imidazo[2,1-f]purin core: : This step involves cyclization reactions between suitable amine and carbonyl-containing precursors under acidic or basic conditions.
Introduction of the benzyl group: : Benzylation of the core structure can be achieved using benzyl halides under basic conditions.
Sulfonamide addition: : The final step involves reacting the benzylated imidazo[2,1-f]purin derivative with sulfonyl chlorides in the presence of a base to introduce the sulfonamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized processes including:
High-yield reactions: : Using catalysts and solvents that increase the yield and purity.
Scalable conditions: : Ensuring reactions can be scaled up without compromising the efficiency and safety.
Purification: : Employing techniques like recrystallization, chromatography, and distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide undergoes various chemical reactions:
Oxidation: : Can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to the cleavage of the sulfonamide group or reduction of carbonyl groups.
Substitution: : Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Halogenation reagents: : Chlorine (Cl₂), bromine (Br₂).
Major Products Formed
Oxidation products: : Sulfoxides, sulfones.
Reduction products: : Reduced carbonyl compounds, amines.
Substitution products: : Halogenated or nitrated derivatives.
Scientific Research Applications
The versatility of 4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide makes it valuable in several research domains:
Chemistry: : Used as a reagent and intermediate in the synthesis of other complex molecules.
Biology: : Investigated for its potential interactions with enzymes and receptors due to its structural uniqueness.
Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory, antiviral, and anticancer activities.
Industry: : Utilized in the development of novel materials and as a component in certain manufacturing processes.
Mechanism of Action
The specific mechanism of action for 4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide involves:
Molecular Targets: : Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: : Modulation of cellular signaling pathways, potentially leading to changes in gene expression or enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-2,4-dioxo-1H-pyrimidine-6-sulfonamide: : Similar sulfonamide group but different core structure.
1-Benzyl-6,7-dimethyl-2,4-dioxo-3,4-dihydroimidazo[2,1-f]purin: : Similar imidazo[2,1-f]purin core but lacks the sulfonamide group.
Unique Features
Structural Uniqueness: : Combines the features of benzyl, sulfonamide, and imidazo[2,1-f]purin scaffolds, providing a unique molecular framework.
Functional Versatility: : The presence of multiple functional groups allows for diverse chemical reactivity and biological interactions.
This compound's distinctive combination of chemical properties and functional groups makes it a valuable subject for scientific investigation and industrial application.
Properties
IUPAC Name |
4-(2-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S/c1-14-15(2)29-19-20(25-22(29)28(14)17-9-11-18(12-10-17)34(24,32)33)26(3)23(31)27(21(19)30)13-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3,(H2,24,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDXIIJUIMFMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CC5=CC=CC=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-nitrobenzamide](/img/structure/B2561340.png)
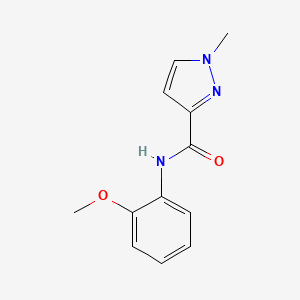
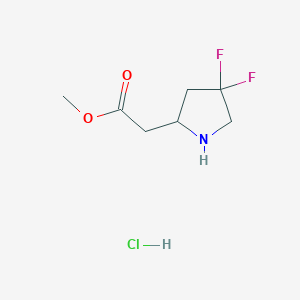
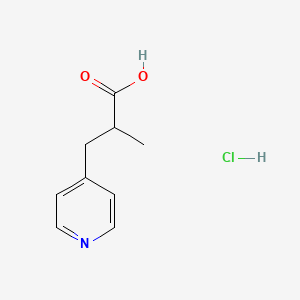
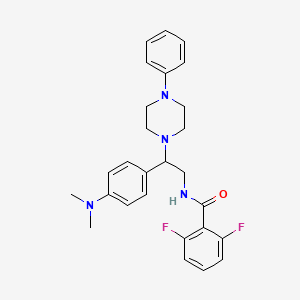
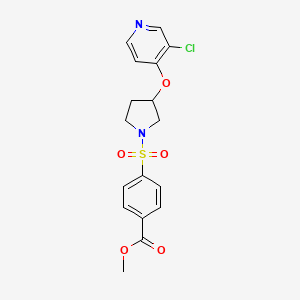
![(Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2561347.png)
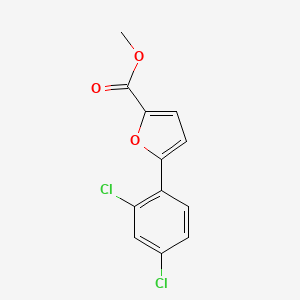
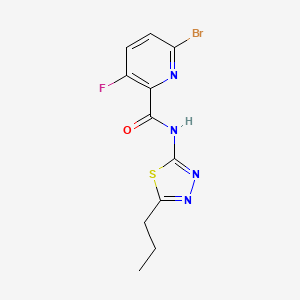
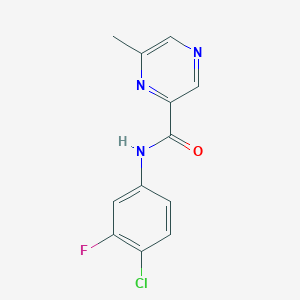
![[(2-Chloroethyl)(dimethylamino)phosphoryl]dimethylamine](/img/structure/B2561355.png)
![5-bromo-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2561356.png)
